molecular formula C19H24N2O4S B13778071 Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester CAS No. 84384-96-3

Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester

Cat. No.: B13778071
CAS No.: 84384-96-3
M. Wt: 376.5 g/mol
InChI Key: NVOQVVNJGWVVKC-UHFFFAOYSA-N
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Description

Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is a complex organic compound with a unique structure that combines elements of carbamic acid, pyridine, and phenyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyridine derivative, followed by the introduction of the propoxy and sulfinyl groups. The final step involves the esterification with 3-(1-methylethyl)phenyl ester under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the sulfinyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific pathways or diseases.

    Industry: The compound can be used in the development of new materials, coatings, and other industrial applications.

Mechanism of Action

The mechanism of action of carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The sulfinyl group may play a crucial role in binding to these targets, while the pyridine and phenyl ester moieties contribute to the overall activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or other biochemical interactions.

Comparison with Similar Compounds

Similar Compounds

    Carbamic acid, methyl ester: A simpler ester of carbamic acid with different properties and applications.

    Pyridine derivatives: Compounds with similar pyridine rings but different substituents.

    Phenyl esters: Esters with phenyl groups that may have different functional groups attached.

Uniqueness

Carbamic acid, methyl((3-(3-pyridinyl)propoxy)sulfinyl)-, 3-(1-methylethyl)phenyl ester is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

84384-96-3

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

(3-propan-2-ylphenyl) N-methyl-N-(3-pyridin-3-ylpropoxysulfinyl)carbamate

InChI

InChI=1S/C19H24N2O4S/c1-15(2)17-9-4-10-18(13-17)25-19(22)21(3)26(23)24-12-6-8-16-7-5-11-20-14-16/h4-5,7,9-11,13-15H,6,8,12H2,1-3H3

InChI Key

NVOQVVNJGWVVKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC(=O)N(C)S(=O)OCCCC2=CN=CC=C2

Origin of Product

United States

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